molecular formula C5H4IN3 B3043935 2-(4-Iodo-1H-pyrazol-1-yl)acetonitrile CAS No. 955965-81-8

2-(4-Iodo-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B3043935
CAS No.: 955965-81-8
M. Wt: 233.01 g/mol
InChI Key: VWWQXOACJJDOCA-UHFFFAOYSA-N
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Description

“2-(4-Iodo-1H-pyrazol-1-yl)acetonitrile” is a chemical compound that is widely used in scientific research. It is a pyrazole derivative, which is a class of compounds that contain a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to an acetonitrile group. The pyrazole ring contains two nitrogen atoms and three carbon atoms, with one of the carbon atoms being substituted with an iodine atom .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(4-Iodo-1H-pyrazol-1-yl)acetonitrile is utilized as a crucial intermediate in the synthesis of a wide range of heterocyclic compounds. For instance, it has been employed in the efficient synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, demonstrating its versatility in generating polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. These compounds have shown significant antioxidant activities, highlighting their potential in developing therapeutic agents (Prabakaran, Khan, & Jin, 2012); (El‐Mekabaty, 2015).

Coordination Chemistry and Material Science

In coordination chemistry, this compound has been used to synthesize novel coordination complexes and networks. For example, its derivatives have been instrumental in creating infinite hydrogen-bonded networks and demonstrating the synthesis of complex molecules with potential applications in material science and catalysis. These studies showcase the compound's utility in designing metal-organic frameworks (MOFs) with unique properties (Davies, Adams, & Ward, 2005); (Baum, Blake, Fenske, Hubberstey, Julio, & Withersby, 2002).

Surface Deposition and Photovoltaic Applications

Significantly, this compound derivatives have been explored for their potential in surface deposition and the development of photovoltaic materials. For instance, iron(II) complexes derived from this compound have shown stability in acetonitrile solutions and the ability to be deposited onto SiO2 surfaces, indicating applications in molecular electronics and surface engineering. This highlights the compound's role in advancing solar energy materials and technologies (García-López, Palacios-Corella, Clemente-León, & Coronado, 2018).

Novel Synthetic Pathways

The compound also serves as a foundation for developing new synthetic methodologies, such as the reported robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, showcasing its importance in pharmaceutical manufacturing and synthetic organic chemistry (Fussell, Luan, Peach, & Scotney, 2012).

Future Directions

The future directions for “2-(4-Iodo-1H-pyrazol-1-yl)acetonitrile” and other pyrazole derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. This could potentially lead to the development of new drugs and other useful compounds .

Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWQXOACJJDOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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